molecular formula C41H66N7O17P3S B096938 Arachidonyl-coa CAS No. 17046-56-9

Arachidonyl-coa

Cat. No.: B096938
CAS No.: 17046-56-9
M. Wt: 1054 g/mol
InChI Key: JDEPVTUUCBFJIW-YQVDHACTSA-N
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Description

Arachidonyl-CoA belongs to the class of organic compounds known as long-chain fatty acyl coas. These are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm, membrane (predicted from logP), mitochondria and peroxisome. This compound participates in a number of enzymatic reactions. In particular, Lpa(16:0/0:0) and this compound can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z));  which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(16:0/0:0) and this compound can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Lpa(16:0/0:0) and this compound can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z));  which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Lpa(16:0/0:0) and this compound can be converted into PA(16:0/20:4(5Z, 8Z, 11Z, 14Z));  which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. In humans, this compound is involved in cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:1(9Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(20:4(5Z, 8Z, 11Z, 14Z)/18:0/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway. This compound is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(14:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(20:4(5Z, 8Z, 11Z, 14Z)/18:2(9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(22:0/20:4(5Z, 8Z, 11Z, 14Z)/20:2(11Z, 14Z)) pathway.

Properties

CAS No.

17046-56-9

Molecular Formula

C41H66N7O17P3S

Molecular Weight

1054 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate

InChI

InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1

InChI Key

JDEPVTUUCBFJIW-YQVDHACTSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Synonyms

arachidonoyl-CoA
arachidonoyl-coenzyme A
arachidonyl-CoA
arachidonyl-coenzyme A
coenzyme A, arachidonyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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